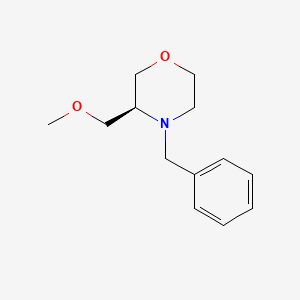
Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (3S)-
Overview
Description
Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (3S)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a chiral compound, meaning that it has two enantiomers that have different biological activities. The compound's synthesis method is relatively simple, making it an attractive option for researchers looking to study its mechanism of action, biochemical and physiological effects, and potential applications.
Mechanism Of Action
The mechanism of action of Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (3S)-)- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of important biological molecules. This inhibition leads to the disruption of cellular processes, ultimately leading to the death of the target organism.
Biochemical And Physiological Effects
Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (3S)-)- has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been shown to have antiviral activity against the human immunodeficiency virus (HIV) and the herpes simplex virus (HSV). Additionally, it has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (3S)-)- in lab experiments is its relatively simple synthesis method. Additionally, it has been shown to have a range of biological activities, making it a versatile compound for use in various experiments. However, one limitation of using Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (3S)-)- is that it can be toxic to cells at high concentrations, making it challenging to use in some experiments.
Future Directions
There are several future directions for the study of Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (3S)-)-. One potential area of research is the development of new drugs based on the compound's antifungal, antiviral, and antibacterial properties. Additionally, the compound's potential use as a catalyst in organic reactions could be further explored. Finally, the mechanism of action of the compound could be further studied to gain a better understanding of its biological activity.
Conclusion
Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (3S)-)- is a chiral compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method is relatively simple, and it has been shown to have antifungal, antiviral, and antibacterial properties. While there are some limitations to using the compound in lab experiments, there are several potential future directions for its study, including the development of new drugs and further exploration of its mechanism of action.
Scientific Research Applications
Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (Morpholine, 3-(methoxymethyl)-4-(phenylmethyl)-, (3S)-)- has been extensively studied in scientific research due to its potential applications in various fields. It has been shown to have antifungal, antiviral, and antibacterial properties, making it a promising candidate for the development of new drugs. Additionally, it has been studied for its potential use in the synthesis of novel materials and as a catalyst in organic reactions.
properties
IUPAC Name |
(3S)-4-benzyl-3-(methoxymethyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-10-13-11-16-8-7-14(13)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGJTHPEFSOEDH-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1COCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1COCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901231453 | |
| Record name | (3S)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-4-benzyl-3-(methoxymethyl)morpholine | |
CAS RN |
218594-75-3 | |
| Record name | (3S)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218594-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-(Methoxymethyl)-4-(phenylmethyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901231453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



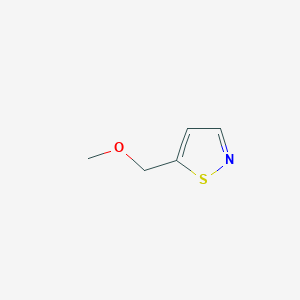
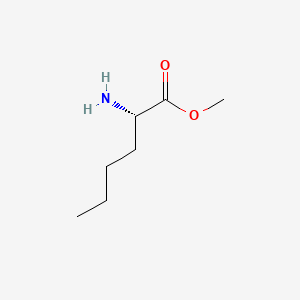
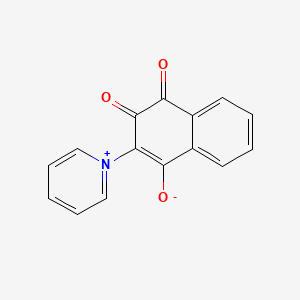
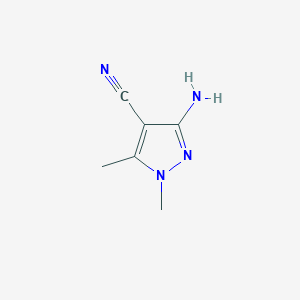
![Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3252613.png)
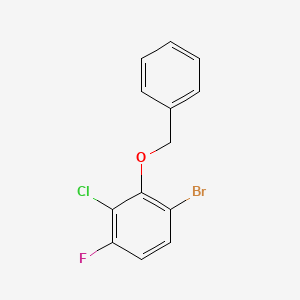

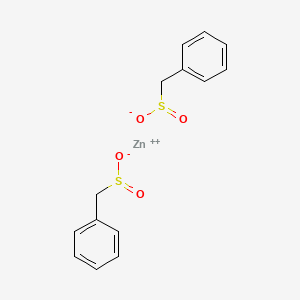
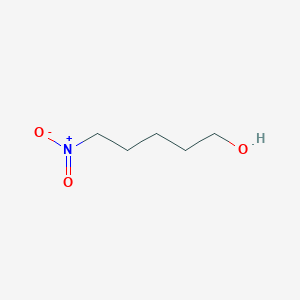

![(S)-2-[2-[Bis(2-tolyl)phosphino]phenyl]-4-tert-butyl-2-oxazoline](/img/structure/B3252649.png)
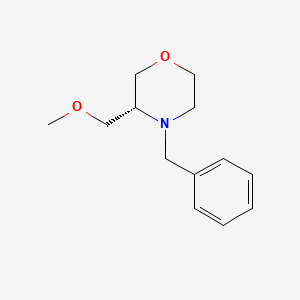
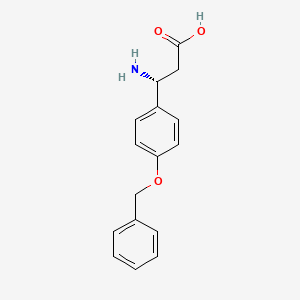
![8-(2-Methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3252667.png)